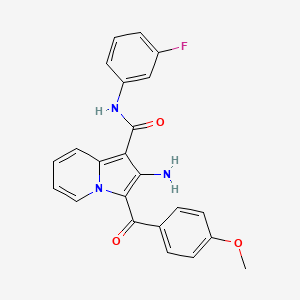
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
The exact mass of the compound this compound is 403.13321961 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCFEBIWWZYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.41 g/mol. Its structure features an indolizine core substituted with both a fluorophenyl and a methoxybenzoyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has potential interactions with various receptors, including those involved in neurotransmission and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays have shown that similar compounds exhibit IC50 values ranging from 8.52 µM to 21.57 µM against different cancer cell lines, indicating significant anticancer activity .
- Mechanistic Studies : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Indolizine derivatives have also been investigated for their antimicrobial properties:
Study 1: Synthesis and Evaluation
A study focused on synthesizing various indolizine derivatives, including the target compound, assessed their biological activities. The synthesized compounds were evaluated for their cytotoxicity against NIH/3T3 cell lines, revealing promising results that warrant further investigation.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| This compound | TBD | Undergoing evaluation |
| Similar Indolizine Derivative | 21.57 | Effective against cancer cells |
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of indolizines has indicated that modifications at specific positions on the aromatic rings significantly influence biological activity. The presence of electronegative substituents like fluorine enhances potency by increasing lipophilicity and improving membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


